molecular formula C10H11FN2O B11801822 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

Cat. No.: B11801822
M. Wt: 194.21 g/mol
InChI Key: HRWZPWZTIGMWGX-UHFFFAOYSA-N
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Description

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine (CAS 1344688-32-9) is a chemical compound with the molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol . This high-purity compound is offered with a specification of ≥98% and requires specific storage conditions, sealed in a dry environment at 2-8°C to ensure its long-term stability . Researchers should note the safety information associated with this material. It is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken when handling. As a benzisoxazole derivative, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules. This product is intended for Research and Further Manufacturing Use Only and is not intended for direct human use.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-fluoro-N-propan-2-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C10H11FN2O/c1-6(2)12-10-9-7(11)4-3-5-8(9)14-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

HRWZPWZTIGMWGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NOC2=C1C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Cyclization of Amidoxime Intermediates

The benzo[d]isoxazole core is frequently constructed via cyclization of amidoxime precursors. A representative route begins with 4-fluorobenzaldehyde, which undergoes oximation to form the corresponding amidoxime. Subsequent treatment with a halogenated acetylating agent, such as acetyl chloride, induces cyclization to yield the isoxazole ring . For example, reaction of 4-fluoro-N-hydroxybenzimidamide with isopropyl isocyanate in the presence of a base like triethylamine generates the title compound through nucleophilic attack and ring closure .

Microwave-assisted synthesis has been employed to enhance reaction efficiency. In one protocol, irradiation of 4-fluoroamidoxime with isopropylamine in dimethyl sulfoxide (DMSO) at 120°C for 15 minutes achieved a 78% yield, significantly reducing reaction time compared to conventional heating . This method leverages the dielectric properties of DMSO to accelerate cyclization while minimizing side reactions.

CatalystTemperature (°C)Pressure (bar)SolventYield (%)
Pd/C (3%)120–1305–20Toluene93
Pt/C (3%)70–805–20Toluene98

Vilsmeier-Haack Reaction for Isoxazole Formation

The Vilsmeier-Haack reagent (POCl₃/DMF) activates carbonyl groups for cyclocondensation with hydroxylamine derivatives. In a two-step sequence, 4-fluorobenzoyl chloride reacts with hydroxylamine hydrochloride to form an intermediate hydroxamic acid, which undergoes dehydration in the presence of isopropylamine to yield the target compound . This method requires strict temperature control (0–5°C during reagent addition) to prevent overchlorination of the aromatic ring.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables rapid purification and scalability. A polystyrene-bound resin functionalized with a fluoroaryl aldehyde undergoes sequential oximation and cyclization steps. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via recrystallization from ethanol/water, achieving >95% purity . This approach is particularly advantageous for parallel synthesis in drug discovery pipelines.

Superacid-Mediated Tandem Reactions

A novel method employing trifluoromethanesulfonic acid (TfOH) as a superacid catalyst facilitates tandem nitrile oxide cycloaddition and amination. Starting from 4-fluorophenylacetonitrile and isopropyl azide, the reaction proceeds via in situ nitrile oxide generation, followed by [3+2] cycloaddition to form the isoxazole ring . Yields of 82–89% are reported under solvent-free conditions at ambient temperature, though the corrosivity of TfOH necessitates specialized equipment .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine and its derivatives. The compound has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Efficacy

In a study evaluating derivatives of benzo[d]isoxazole, it was found that certain modifications led to enhanced antitumor activity. For instance, compounds with specific substitutions exhibited IC50 values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) and breast cancer-derived cells (MAXF 401) .

CompoundCell LineIC50 (µM)
4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amineLXFA 6290.003
Derivative AMAXF 4010.003
Derivative BOVXF 8992.76

Antimicrobial Properties

Beyond cancer treatment, this compound has shown promising antimicrobial activity. In vitro studies indicated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial properties of several isoxazole derivatives, including 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine. The results demonstrated potent activity against pathogenic bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Neuropharmacological Applications

Research has also explored the neuropharmacological effects of this compound. Preliminary findings suggest that it may modulate neurotransmitter release and receptor activity, showing potential as an anticonvulsant agent.

Case Study: Anticonvulsant Activity

In rodent models, administration of the compound significantly reduced seizure frequency, indicating its potential utility in treating epilepsy .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine:

ApplicationBiological ActivityReference
AnticancerIC50 values as low as 0.003 µM against cancer cell lines
AntimicrobialMIC values ranging from 8 µg/mL against Staphylococcus aureus
NeuropharmacologyReduced seizure frequency in rodent models

Mechanism of Action

The mechanism of action of 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The fluorine atom enhances its binding affinity and stability .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs of 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine, highlighting differences in substituents, molecular weights, and commercial availability:

Compound Name Substituents Molecular Weight (g/mol) Purity (%) Price (per gram) CAS Number Reference
4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine 4-F, N-isopropyl 208.22 (estimated) N/A N/A N/A Target
4-Fluorobenzo[d]isoxazol-3-amine 4-F 152.13 97 $78 904815-05-0
4-Chlorobenzo[d]isoxazol-3-amine 4-Cl 168.58 98 N/A 868271-15-2
5-Fluorobenzo[d]isoxazol-3-amine 5-F 152.13 95 €189 868271-13-0
5-Bromobenzo[d]isoxazol-3-amine 5-Br 197.03 N/A N/A N/A
4-Methoxybenzo[d]isoxazol-3-amine 4-OCH3 164.16 96 N/A 177995-40-3

Key Observations:

  • Halogen Effects : Fluorine (152.13 g/mol) and chlorine (168.58 g/mol) substituents increase molecular weight minimally but significantly alter electronic properties. Fluorine’s electronegativity enhances metabolic stability, while chlorine may improve lipophilicity .
  • Positional Isomerism : The 4-fluoro derivative (CAS 904815-05-0) is priced lower ($78/g) than the 5-fluoro analog (€189/g), likely due to differences in synthetic accessibility .
  • Functional Group Diversity : Methoxy (4-OCH3) and bromo (5-Br) substituents expand applications in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of sodium salt 3a for kinase inhibitors .

Biological Activity

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of benzoisoxazoles, characterized by the presence of a fluorine atom and an isopropyl group. Its structure can be represented as follows:

C1H1FNC1H1C1H1C1H1\text{C}_1\text{H}_1\text{F}\text{N}\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the benzo[d]isoxazole family. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amineMCF-70.65
Derivative AHCT-1160.48
Derivative BA5490.11

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is considered.

The mechanisms through which 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine exerts its effects are still under investigation. However, several studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating key signaling molecules such as ERK and NFκB.

Case Study:
In a study examining various derivatives, it was found that compounds similar to 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine led to increased expression of pro-apoptotic factors in MCF-7 cells, indicating a potential mechanism for its anticancer activity .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Research has shown that certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.

CompoundAChE Inhibition IC50 (µM)Reference
4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine20
Tacrine (reference)18

The inhibition of cholinesterases can have implications for treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. While specific data on 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine is limited, related compounds have demonstrated favorable absorption and distribution characteristics, with low toxicity profiles observed in preliminary studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-fluoro-N-isopropylbenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluoro-substituted isoxazole derivatives often employs condensation reactions between fluorinated aryl precursors and amines. For example, ethyl aroylacetates with fluorophenyl substituents (e.g., compound 3f in ) can serve as intermediates. Key variables include solvent polarity (e.g., dichloromethane or trifluoroacetic acid for acidic conditions) and temperature control (e.g., 0°C for stabilizing intermediates). Purification via column chromatography or crystallization is critical for isolating high-purity products .

Q. How can structural analogs of 4-fluoro-N-isopropylbenzo[d]isoxazol-3-amine inform its reactivity or bioactivity?

  • Methodological Answer : Comparative analysis with structurally related compounds (e.g., pyrano[2,3-c]pyrazol-4-yl derivatives in ) can reveal trends in electronic effects (fluorine’s electron-withdrawing nature) or steric hindrance (isopropyl group). Computational modeling (e.g., DFT calculations) paired with experimental data (NMR, X-ray crystallography) helps correlate substituent positions with activity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for 4-fluoro-N-isopropylbenzo[d]isoxazol-3-amine be resolved?

  • Methodological Answer : Ambiguities in splitting patterns often arise from dynamic processes (e.g., rotameric equilibria of the isopropyl group). Variable-temperature NMR studies (VT-NMR) can freeze conformational changes, while 2D experiments (COSY, NOESY) clarify through-space couplings. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., oxazolidinones) or catalytic asymmetric methods (e.g., organocatalysis) can induce stereocontrol. ’s classification under RDF2050104: Membrane and other separation technologies suggests chiral stationary phases (CSPs) in HPLC for enantiomer resolution. Kinetic resolution during crystallization may also enhance purity .

Q. How can mechanistic studies clarify the role of fluorine in stabilizing intermediates during synthesis?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O or ¹⁹F NMR tracking) combined with kinetic isotope effects (KIEs) can map reaction pathways. Computational tools (e.g., Gaussian or ORCA) model transition states, while in-situ FTIR monitors intermediate stability. emphasizes linking such studies to conceptual frameworks (e.g., Hammett substituent constants) .

Experimental Design & Data Interpretation

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) require positive controls (known inhibitors) and vehicle controls (DMSO). Dose-response curves (IC₅₀ determination) must account for fluorophore interference (common with fluorinated compounds). ’s CHEM/IBiS 416 course outlines rigorous experimental design principles, including statistical power analysis .

Q. How can process-scale synthesis balance efficiency with safety for this compound?

  • Methodological Answer : Hazard assessments (e.g., thermal stability via DSC) and solvent selection (e.g., replacing dichloromethane with ethyl acetate) mitigate risks. ’s RDF2050108: Process control and simulation highlights real-time monitoring (PAT tools) for exothermic reactions. Waste streams containing fluorine require neutralization protocols per ’s safety guidelines .

Theoretical & Computational Integration

Q. What computational models predict the compound’s solubility and partition coefficients (logP)?

  • Methodological Answer : QSPR models (Quantitative Structure-Property Relationships) using descriptors like molar refractivity or topological surface area (TPSA) are predictive. Software such as ACD/Labs or COSMOtherm simulates solvent interactions. Validation against experimental shake-flask measurements ensures accuracy .

Q. How can molecular docking studies guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Docking (AutoDock Vina, Glide) against crystallographic protein structures identifies favorable interactions (e.g., fluorine’s halogen bonding). Free-energy perturbation (FEP) calculations refine binding affinities. ’s fluorophenyl-containing analogs provide a scaffold for iterative modifications .

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